3-Bromo-2-chloro-6-cyclopropylpyridine

Sandmeyer Reaction Halogenation Process Chemistry

This is a strategic polyhalogenated pyridine for precise, orthogonal cross-coupling. The C-Br and C-Cl bonds enable sequential, regioselective derivatization, preventing isomeric mixtures common with mono-halogenated analogs. The 6-cyclopropyl group provides unique rigidity and electronic effects critical for nAChR and kinase inhibitor SAR. Avoid costly re-optimization; this is the key validated intermediate for focused library synthesis.

Molecular Formula C8H7BrClN
Molecular Weight 232.50 g/mol
Cat. No. B13124162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-cyclopropylpyridine
Molecular FormulaC8H7BrClN
Molecular Weight232.50 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(C=C2)Br)Cl
InChIInChI=1S/C8H7BrClN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2
InChIKeyWQXFNZHTAOHOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-cyclopropylpyridine: A Versatile Heterocyclic Building Block for Pharmaceutical Synthesis


3-Bromo-2-chloro-6-cyclopropylpyridine (CAS: 1352898-92-0) is a polyhalogenated cyclopropylpyridine derivative that serves as a strategic intermediate in the synthesis of bioactive compounds. Its core structure—a pyridine ring substituted with bromine at the 3-position, chlorine at the 2-position, and a cyclopropyl group at the 6-position—provides a unique scaffold for sequential functionalization via cross-coupling reactions. This compound is a key building block for the development of nicotinic acetylcholine receptor (nAChR) partial agonists [1] and is amenable to efficient synthetic protocols such as the Sandmeyer reaction, which enables the preparation of bromo- and chlorocyclopropylpyridines in high yields [2]. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed transformations allows for precise regioselective derivatization, making this compound a valuable tool in medicinal chemistry programs focused on generating structurally diverse compound libraries.

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Halogen Reactivity in 3-Bromo-2-chloro-6-cyclopropylpyridine


Generic substitution with closely related pyridine analogs is precluded by the precise interplay of substituent positioning and differential halogen reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogen substituents on the pyridine ring follows the order C-I > C-Br > C-Cl . The target compound's specific 2-chloro-3-bromo-6-cyclopropyl substitution pattern enables sequential functionalization: the more reactive C-Br bond at the 3-position can be selectively engaged in an initial Suzuki-Miyaura or Stille coupling, followed by a subsequent coupling at the 2-chloro position. This orthogonality is absent in monohalogenated analogs (e.g., 2-chloro-6-cyclopropylpyridine) or in compounds where the halogens are positioned identically but lack the cyclopropyl group (e.g., 3-bromo-2-chloro-6-methylpyridine), which may exhibit different electronic and steric properties that alter reaction kinetics and selectivity [1]. Furthermore, the cyclopropyl group at the 6-position is not merely a spectator; it imparts unique conformational rigidity and electronic effects that influence the pyridine ring's nucleophilicity and metal-binding capacity [2]. Simply put, substituting this compound with a cheaper, more available analog risks disrupting the designed regioselective pathway, potentially leading to isomeric mixtures, lower yields, and the need for extensive re-optimization of reaction conditions, ultimately increasing development costs and timelines.

3-Bromo-2-chloro-6-cyclopropylpyridine: Quantified Advantages in Synthesis, Selectivity, and Biological Performance


High-Yield Sandmeyer Synthesis: A Robust Protocol for 3-Bromo-2-chloro-6-cyclopropylpyridine Production

The synthesis of 3-bromo-2-chloro-6-cyclopropylpyridine has been optimized via a modified Sandmeyer reaction, enabling the efficient production of this key building block. This method utilizes 2-amino-5-cyclopropylpyridine as a starting material and proceeds with copper(II) halides in the presence of organic nitrites. While exact yield data for the specific 3-bromo-2-chloro-6-cyclopropylpyridine isomer was not disclosed, the study reported that the general protocol was successfully applied to the synthesis of a series of bromo- and chlorocyclopropylpyridines in high yields [1]. Notably, the reaction conditions were optimized to allow for the use of copper(II) halides in catalytic amounts, improving the process's atom economy and reducing waste compared to stoichiometric methods. This contrasts with older, less efficient methods for halogenating cyclopropylpyridines, which often required harsher conditions and gave lower yields of the desired regioisomers [2].

Sandmeyer Reaction Halogenation Process Chemistry

Predicted Kinase Inhibitor Activity: A Computationally-Informed Edge in Drug Discovery

Computational prediction of biological activity using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that 3-bromo-2-chloro-6-cyclopropylpyridine possesses a high probability of acting as a protein kinase inhibitor (Pa = 0.584, Pi = 0.001) and a chloride peroxidase inhibitor (Pa = 0.620, Pi = 0.011) [1]. The Pa (probability 'to be active') value estimates the chance that the compound will exhibit activity in a biological assay, while Pi (probability 'to be inactive') estimates the chance that it will not. The high Pa and very low Pi for kinase inhibition is a strong indicator of potential activity. In contrast, a simpler analog, such as 2-chloro-6-cyclopropylpyridine, which lacks the 3-bromo substituent, would be predicted to have a different activity profile due to the altered electronic and steric landscape of the molecule. While the specific Pa/Pi values for the 2-chloro analog are not reported here, the difference in substitution pattern is known to significantly alter predicted bioactivity.

Kinase Inhibition PASS Prediction Medicinal Chemistry

Moderate CYP11B1 Inhibition: A Reference Point for Selectivity Profiling in Steroidogenesis Research

Data from BindingDB indicates that a compound containing the 3-bromo-2-chloro-6-cyclopropylpyridine core exhibits moderate inhibitory activity against Cytochrome P450 11B1 (CYP11B1, mitochondrial) with an IC50 of 168 nM [1]. CYP11B1 is a critical enzyme in cortisol biosynthesis, and its inhibition is a target for treating Cushing's syndrome. This value provides a quantitative benchmark for assessing the selectivity of more potent analogs derived from this scaffold. For instance, a closely related analog with an identical core but different peripheral substituents might be compared to this baseline to ensure that potency gains are not accompanied by an undesirable increase in CYP11B1 inhibition (an off-target effect). In comparison, a structurally distinct CYP11B1 inhibitor, such as osilodrostat, exhibits a significantly lower IC50 (more potent) against this target [2], highlighting that this core structure provides a moderate, not highly potent, starting point for further optimization. The 168 nM IC50 value serves as a crucial data point for medicinal chemists aiming to tune the compound's selectivity profile.

CYP11B1 Enzyme Inhibition Steroidogenesis

Validation as a nAChR Agonist Scaffold: Confirmed Utility in Neuroscience Drug Discovery

The cyclopropylpyridine core, of which 3-bromo-2-chloro-6-cyclopropylpyridine is a key derivative, has been explicitly validated as a versatile building block for creating potent α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists [1]. This receptor subtype is a major target for smoking cessation, pain management, and cognitive disorders. The study highlights that compounds based on this scaffold exhibit excellent selectivity over the α3β4 subtype, which is associated with adverse cardiovascular and gastrointestinal effects. While the specific halogenated analog is an intermediate, its role in generating the active pharmacophore is critical. The use of this scaffold provides a distinct advantage over other chemical series, such as pyridine ethers, by offering a unique combination of potency and selectivity. For example, a final compound in the series might show a Ki of <10 nM at α4β2 and >1 μM at α3β4, demonstrating >100-fold selectivity, though the exact values for the final bromo-chloro intermediate are not reported. This prior art validates the core structure as a privileged scaffold for this important drug target class, reducing the risk of pursuing a novel chemical series.

Nicotinic Acetylcholine Receptor nAChR Neuroscience

MPO Inhibition: Potential for Cardiovascular and Inflammatory Disease Applications

BindingDB data reveals that a close structural analog of 3-bromo-2-chloro-6-cyclopropylpyridine demonstrates potent inhibitory activity against myeloperoxidase (MPO) with an IC50 of 1 nM [1]. MPO is a heme enzyme implicated in the pathogenesis of cardiovascular diseases, including atherosclerosis and heart failure, as well as inflammatory conditions. This nanomolar potency is significant and suggests that the 3-bromo-2-chloro-6-cyclopropylpyridine core, or closely related structures, can be optimized to yield highly effective MPO inhibitors. In comparison, the analog shows a marked selectivity window, with a much higher IC50 of 360 nM against the related enzyme eosinophil peroxidase (EPX) [2]. Furthermore, the activity in a more complex cellular assay (inhibition of PMA-induced MPO in human neutrophils) is significantly reduced (IC50 = 42,000 nM) [3], indicating that while the core provides potent enzymatic inhibition, additional optimization is required for cellular and in vivo efficacy. This data defines a clear structure-activity relationship (SAR) trajectory for this compound class.

Myeloperoxidase MPO Inflammation

Bromodomain Binding: A Potential Starting Point for Epigenetic Probe Development

BindingDB data indicates that a derivative of the 3-bromo-2-chloro-6-cyclopropylpyridine scaffold exhibits binding affinity for the bromodomain of BRPF1 (Kd = 20,000 nM or 20 μM) [1]. Bromodomains are epigenetic reader domains that recognize acetylated lysines on histones, and inhibitors of these proteins are being pursued for oncology and inflammation. While a Kd of 20 μM represents weak binding, it provides a validated starting point for fragment-based drug discovery or structure-guided optimization. This weak affinity is comparable to initial hits from high-throughput screening campaigns for other bromodomains. Crucially, the compound shows no detectable binding to the bromodomains of TRIM24 and BRD4 (Kd > 100,000 nM) [2], demonstrating a promising selectivity profile even at this early stage. This is a significant advantage over more promiscuous bromodomain inhibitors, which can have complex polypharmacology. The data suggests that this scaffold can be elaborated to improve affinity while maintaining selectivity for specific bromodomain family members.

Bromodomain Epigenetics BRPF1

High-Value Application Scenarios for 3-Bromo-2-chloro-6-cyclopropylpyridine in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis for Oncology and Inflammation

Given the high predicted probability of kinase inhibition (Pa=0.584), 3-bromo-2-chloro-6-cyclopropylpyridine is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors. The differential reactivity of the 3-bromo and 2-chloro substituents allows for sequential, high-throughput parallel synthesis of diverse analogs. A medicinal chemistry team can first couple the 3-bromo position with various boronic acids via Suzuki-Miyaura reaction to explore interactions with the kinase hinge region or solvent-exposed areas. The 2-chloro position can then be reacted in a second coupling step, or left as a chlorine to improve pharmacokinetic properties. This orthogonal reactivity is a key advantage over monohalogenated pyridines, enabling the rapid exploration of chemical space around the kinase ATP-binding pocket .

Targeted Synthesis of nAChR Modulators for CNS Disorders

This compound is a direct precursor to known potent and selective α4β2 nAChR partial agonists. Researchers in neuroscience can use 3-bromo-2-chloro-6-cyclopropylpyridine as a validated intermediate to synthesize novel analogs for treating nicotine addiction, ADHD, or cognitive impairment. The existing structure-activity relationship (SAR) data for this scaffold provides a clear roadmap for optimization, focusing on improving potency, selectivity over other nAChR subtypes (e.g., α3β4), and achieving desirable brain penetration. The use of this specific building block ensures that new analogs remain within a privileged chemical space with a high probability of on-target activity [1].

Design of Selective MPO Inhibitors for Cardiovascular Disease

The potent MPO inhibitory activity (IC50 = 1 nM) demonstrated by a close analog validates this compound's core as a starting point for developing next-generation cardiovascular drugs. A drug discovery program focused on MPO inhibition can utilize 3-bromo-2-chloro-6-cyclopropylpyridine to synthesize a new series of inhibitors, leveraging the existing SAR knowledge that this scaffold can provide high enzymatic potency and selectivity over the related EPX enzyme (360-fold). The next stage of research would involve optimizing the core to improve cellular potency and in vivo pharmacokinetics, guided by the observed activity cliff between the biochemical (1 nM) and cellular (42,000 nM) assays for the reference analog [2].

Development of Bromodomain-Targeted Chemical Probes

The weak but selective binding to the BRPF1 bromodomain (Kd = 20,000 nM) positions this compound as a potential fragment hit for epigenetic probe development. Structural biologists and chemical biologists can use the 3-bromo-2-chloro-6-cyclopropylpyridine core for structure-guided optimization. By growing the molecule from this core or using it in fragment merging strategies, it is possible to increase the binding affinity to BRPF1 while maintaining the excellent selectivity over other bromodomains like BRD4 and TRIM24. The compound's synthetic accessibility via the robust Sandmeyer protocol [3] ensures that multiple analogs can be readily produced to support this iterative optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloro-6-cyclopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.